Cas no 893652-36-3 (Methyl 2-amino-4-phenylthiazole-5-carboxylate)

Methyl 2-amino-4-phenylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with an amino group at the 2-position, a phenyl ring at the 4-position, and a carboxylate ester at the 5-position. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The ester functionality allows for further derivatization, while the amino group enhances reactivity in condensation and cyclization reactions. Its well-defined crystalline form ensures consistent purity, making it suitable for precision synthesis. The compound’s stability under standard conditions and compatibility with common organic solvents further contribute to its utility in research and industrial processes.
Methyl 2-amino-4-phenylthiazole-5-carboxylate structure
893652-36-3 structure
Product Name:Methyl 2-amino-4-phenylthiazole-5-carboxylate
CAS No:893652-36-3
MF:C11H10N2O2S
MW:234.274301052094
MDL:MFCD09952352
CID:856550
PubChem ID:34056169
Update Time:2025-05-20

Methyl 2-amino-4-phenylthiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-amino-4-phenylthiazole-5-carboxylate
    • methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate
    • AKOS015854654
    • 893652-36-3
    • SCHEMBL19669120
    • BS-23608
    • METHYL2-AMINO-4-PHENYLTHIAZOLE-5-CARBOXYLATE
    • DTXSID00652907
    • MFCD09952352
    • EN300-7377514
    • MDL: MFCD09952352
    • Inchi: 1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13)
    • InChI Key: CEMUUPHRYZQKGV-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1C(=O)OC)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 234.04600
  • Monoisotopic Mass: 234.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 93.4Ų

Experimental Properties

  • PSA: 93.45000
  • LogP: 2.76010

Methyl 2-amino-4-phenylthiazole-5-carboxylate Security Information

Methyl 2-amino-4-phenylthiazole-5-carboxylate Customs Data

  • HS CODE:2934100090
  • Customs Data:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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Methyl 2-amino-4-phenylthiazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:893652-36-3)Methyl 2-amino-4-phenylthiazole-5-carboxylate
Order Number:A861223
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:28
Price ($):320.0
Email:sales@amadischem.com

Additional information on Methyl 2-amino-4-phenylthiazole-5-carboxylate

Methyl 2-amino-4-phenylthiazole-5-carboxylate: A Comprehensive Overview

Methyl 2-amino-4-phenylthiazole-5-carboxylate (CAS No. 893652-36-3) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural properties and potential for functionalization. In this article, we delve into its structure, synthesis, applications, and recent advancements in its utilization.

The molecular structure of Methyl 2-amino-4-phenylthiazole-5-carboxylate consists of a thiazole ring system with an amino group at position 2, a phenyl group at position 4, and a methyl ester group at position 5. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and reactivity. The presence of the amino group introduces nucleophilic properties, while the phenyl group enhances aromaticity and electronic conjugation. The methyl ester group adds solubility and facilitates further chemical modifications.

Recent studies have highlighted the importance of Methyl 2-amino-4-phenylthiazole-5-carboxylate in drug discovery. Its thiazole core is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. For instance, researchers have explored its potential as an anti-inflammatory agent by leveraging the reactivity of the amino group with cyclooxygenase enzymes. Additionally, the compound has shown promise in antifungal applications, particularly against pathogenic fungi such as *Candida albicans*.

The synthesis of Methyl 2-amino-4-phenylthiazole-5-carboxylate involves a multi-step process that typically begins with the preparation of the thiazole ring. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For example, the use of transition metal catalysts has facilitated the coupling of the amino and phenyl groups onto the thiazole framework. These improvements have made the compound more accessible for large-scale production and research.

In terms of applications, Methyl 2-amino-4-phenylthiazole-5-carboxylate has found utility in agrochemicals as a precursor for herbicides and insecticides. Its ability to undergo various chemical transformations makes it an ideal building block for designing bioactive molecules. Furthermore, its methyl ester group can be readily converted into other functional groups, such as acids or amides, expanding its versatility in different chemical environments.

Recent research has also focused on the environmental impact of Methyl 2-amino-4-phenylthiazole-5-carboxylate. Studies have shown that it exhibits low toxicity to non-target organisms under controlled conditions. However, further investigations are required to assess its long-term effects on ecosystems and biodegradability.

In conclusion, Methyl 2-amino-4-phenylthiazole-5-carboxylate (CAS No. 893652-36-) is a valuable compound with diverse applications across multiple disciplines. Its unique structure and reactivity make it an attractive candidate for both academic research and industrial development. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:893652-36-3)Methyl 2-amino-4-phenylthiazole-5-carboxylate
A861223
Purity:99%
Quantity:5g
Price ($):320.0
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